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molecular formula C10H8INS B8725249 4-(Iodomethyl)-2-phenylthiazole

4-(Iodomethyl)-2-phenylthiazole

Cat. No. B8725249
M. Wt: 301.15 g/mol
InChI Key: LXFVAQGRFCZBQL-UHFFFAOYSA-N
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Patent
US06809110B2

Procedure details

2 g (13.35 mmol) of sodium iodide were added to a solution of 0.56 g (2.67 mmol) of 4-chloromethyl-2-phenyl-thiazole (prepared from thiobenzamide and 1,3-dichloroacetone in analogy to the procedure described in example 4 a]) in 10 ml of acetone and the suspension was stirred at reflux for 2 hours. After cooling to ambient temperature, 30 ml of tert-butyl methyl ether and 10 ml of water were added and the mixture was transferred to a separatory funnel. The organic phase was washed with water and brine, dried with anhydrous sodium sulfate and finally evaporated, leaving 0.8 g of 4-iodomethyl-2-phenyl-thiazole as light yellow solid (99% of theory).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].Cl[CH2:4][C:5]1[N:6]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:8][CH:9]=1.C(N)(=S)C1C=CC=CC=1.ClCC(CCl)=O>CC(C)=O.O.COC(C)(C)C>[I:1][CH2:4][C:5]1[N:6]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[S:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.56 g
Type
reactant
Smiles
ClCC=1N=C(SC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
finally evaporated

Outcomes

Product
Name
Type
product
Smiles
ICC=1N=C(SC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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